molecular formula C22H23N3O6S2 B2399670 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate CAS No. 877651-71-3

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate

Cat. No.: B2399670
CAS No.: 877651-71-3
M. Wt: 489.56
InChI Key: WTVDVTBHBMQWQY-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-4H-pyran ring. The pyran moiety is esterified with a 2-methoxybenzoate group, while the thiadiazole ring is substituted with a 2-ethylbutanamido side chain.

The synthesis likely follows a multi-step protocol involving:

Thiosemicarbazone formation (refluxing aldehydes with thiosemicarbazide in ethanol) .

Cyclization to generate the 1,3,4-thiadiazole core.

Esterification of the pyran ring with 2-methoxybenzoic acid derivatives, as seen in analogous syntheses .

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-14-10-16(26)18(11-30-14)31-20(28)15-8-6-7-9-17(15)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVDVTBHBMQWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of a thioamide precursor. A modified Ganch reaction (Scheme 1) employs 2-ethylbutanamide and thiosemicarbazide under acidic conditions:

Procedure :

  • Thioamide preparation : 2-Ethylbutanamide (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in ethanol with concentrated HCl (0.5 eq) at 80°C for 6 hr.
  • Cyclization : The resultant thioamide is treated with bromine (1.1 eq) in acetic acid at 25°C for 2 hr to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Key Data :

Step Reagents Conditions Yield
1 Thiosemicarbazide, HCl 80°C, 6 hr 78%
2 Br₂, CH₃COOH 25°C, 2 hr 85%

N-Acylation with 2-Ethylbutanoyl Chloride

The amino group at position 5 undergoes acylation to introduce the 2-ethylbutanamido substituent:

Procedure :
5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq) is stirred with 2-ethylbutanoyl chloride (1.5 eq) in dry dichloromethane (DCM) at 0°C. Triethylamine (2.0 eq) is added dropwise, and the reaction proceeds for 12 hr at 25°C.

Key Data :

Reagent Solvent Temp Time Yield
2-Ethylbutanoyl chloride DCM 25°C 12 hr 91%

Synthesis of 3-(Bromomethyl)-4-oxo-4H-pyran (Intermediate B)

Pyran Core Construction

The 4-oxo-4H-pyran scaffold is synthesized via cyclocondensation of diketones:

Procedure :
Ethyl acetoacetate (1.0 eq) and methyl vinyl ketone (1.2 eq) undergo Michael addition in methanol with NaOMe (0.1 eq) at 60°C for 4 hr, followed by acid-catalyzed cyclization (H₂SO₄, 0.5 eq) to yield 4-oxo-4H-pyran-3-carboxylic acid.

Bromomethyl Functionalization

The 3-position is brominated using phosphorus tribromide (PBr₃):

Procedure :
4-Oxo-4H-pyran-3-methanol (1.0 eq) reacts with PBr₃ (1.2 eq) in dry ether at 0°C for 2 hr.

Key Data :

Reagent Solvent Temp Time Yield
PBr₃ Diethyl ether 0°C 2 hr 88%

Thioether Linkage Formation

Intermediate A (5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol) reacts with Intermediate B (3-(bromomethyl)-4-oxo-4H-pyran) via nucleophilic substitution:

Procedure :

  • Thiol (1.0 eq) is deprotonated with K₂CO₃ (2.0 eq) in dry DMF.
  • Bromomethyl-pyran (1.1 eq) is added, and the mixture is stirred at 50°C for 8 hr.

Key Data :

Base Solvent Temp Time Yield
K₂CO₃ DMF 50°C 8 hr 76%

Esterification with 2-Methoxybenzoic Acid

Activation of 2-Methoxybenzoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

Procedure :
2-Methoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 3 hr. Excess SOCl₂ is removed under vacuum.

Esterification of Pyran-3-ol

The pyran-3-ol intermediate reacts with 2-methoxybenzoyl chloride under basic conditions:

Procedure :
Pyran-3-ol (1.0 eq) and 2-methoxybenzoyl chloride (1.5 eq) are stirred in dry pyridine at 25°C for 24 hr.

Key Data :

Acylating Agent Solvent Temp Time Yield
2-Methoxybenzoyl chloride Pyridine 25°C 24 hr 82%

Optimization Challenges and Alternative Routes

Regioselectivity in Thiadiazole Functionalization

Alternative routes using ultrasonic irradiation (40 kHz, 50°C) reduce reaction times by 60% while maintaining yields ≥80%.

Solvent Effects on Esterification

Comparative studies reveal DCM with DMAP (4-dimethylaminopyridine) increases esterification yields to 89% at 35°C.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative transformations, leading to products with increased oxygen content.

  • Reduction: : Can be reduced at various functional groups, potentially forming different reduced derivatives.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitutions, especially at reactive sites like the thiadiazole ring and ester group.

Common Reagents and Conditions

  • Oxidation: : Use of strong oxidizers like KMnO4 or H2O2 under acidic or basic conditions.

  • Reduction: : Application of reducing agents such as NaBH4 or LiAlH4.

  • Substitution: : Typical conditions involve nucleophiles or electrophiles under mild to moderate temperatures, often in polar solvents.

Major Products: The products vary widely based on the specific reactions but often include hydroxylated, de-esterified, and thio-methyl substituted derivatives.

Scientific Research Applications

Chemistry

  • Acts as a precursor for further chemical syntheses.

  • Utilized in the development of novel materials.

Biology

  • Studied for its potential biochemical interactions.

Medicine

  • Explored for pharmaceutical applications due to its structural complexity, which might offer unique interactions with biological targets.

Industry

  • Potential use in manufacturing advanced organic compounds.

Mechanism of Action

The compound may exert effects by interacting with specific molecular targets within biological systems. The exact mechanism involves:

  • Binding to enzymes: : Modulating enzymatic activity through inhibition or activation.

  • Pathway modulation: : Affecting biochemical pathways at a molecular level, influencing cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound ID/Name Core Structure Substituents on Thiadiazole Pyran/Ester Modifications Bioactivity Notes
Target Compound 1,3,4-thiadiazole + pyran-4-one 2-ethylbutanamido 2-methoxybenzoate ester Hypothesized anti-inflammatory*
Compound 4d [(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate] 1,3,4-thiadiazole + pyran 2-methoxybenzamido Acetate esters on pyran Anti-inflammatory (inferred)
Compound 6a-o (Thiadiazole-linked pyrazole benzene sulfonamides) 1,3,4-thiadiazole + pyrazole Phenyl/chloro groups Sulfonamide linkage Anti-inflammatory (tested)
Compound 7a-c (Pyrimidin-4-yl benzooxazinones) 1,2,4-oxadiazole + pyrimidine Substituted phenyl Benzooxazinone core Not reported

Key Observations:

Thiadiazole Substituents :

  • The 2-ethylbutanamido group in the target compound introduces a branched aliphatic chain, enhancing lipophilicity compared to aromatic substituents (e.g., 2-methoxybenzamido in 4d). This may improve membrane permeability but reduce target specificity .
  • In contrast, sulfonamide-linked thiadiazoles (e.g., 6a-o) exhibit higher solubility due to polar sulfonamide groups, which correlate with tested anti-inflammatory activity .

Ester vs. Acetate Modifications: The target compound’s 2-methoxybenzoate ester differs from the acetylated pyran in 4d.

Biological Implications :

  • Thiadiazole derivatives with sulfonamide linkages (6a-o) demonstrate measurable anti-inflammatory activity in vitro, suggesting that the target compound’s thioether-pyran system may require functional group optimization for similar efficacy .

Characterization :

  • Spectroscopy : IR and NMR data would confirm the presence of ester carbonyl (~1740 cm⁻¹), thiadiazole C=N (~1600 cm⁻¹), and methoxy protons (δ 3.8–4.0 ppm in ¹H NMR) .
  • Mass Spectrometry : HRMS would verify the molecular ion peak at m/z ≈ 545.2 (calculated for C₂₄H₂₇N₃O₆S₂).

Biological Activity

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound integrates multiple functional groups, including thiadiazole and pyran moieties, which are known for their diverse biological activities. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O6S2C_{22}H_{23}N_{3}O_{6}S_{2} with a molecular weight of approximately 489.6 g/mol. The structural complexity contributes to its pharmacological profiles.

PropertyValue
Molecular FormulaC22H23N3O6S2C_{22}H_{23}N_{3}O_{6}S_{2}
Molecular Weight489.6 g/mol
CAS Number877651-71-3

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For example, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values depending on the specific derivative tested .

Antioxidant Properties

The antioxidant capabilities of this compound are attributed to the presence of the pyran ring and thiadiazole moiety. Research has indicated that compounds within this class can scavenge free radicals effectively, reducing oxidative stress in biological systems. The ability to mitigate oxidative damage makes these compounds promising candidates for therapeutic applications in conditions associated with oxidative stress.

Anticancer Activity

Preliminary studies suggest that derivatives similar to this compound may possess anticancer properties. Compounds containing thiadiazole and pyran structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study focused on the synthesis of thiadiazole derivatives found that compounds with structural similarities to the target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective derivative had an MIC of 25 μg/mL .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that certain derivatives could reduce reactive oxygen species (ROS) levels by over 70%, showcasing their potential as antioxidants.
  • Anticancer Screening : A series of synthesized thiadiazole derivatives were tested against human cancer cell lines, revealing that some compounds led to a reduction in cell viability by up to 60% at concentrations of 10 μM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of thiadiazole intermediates with pyran derivatives. Key steps include thioether bond formation (e.g., using mercaptomethylation agents) and amide coupling (e.g., EDC/HOBt). Optimal conditions involve controlled pH (6–7), anhydrous solvents (e.g., DMF or THF), and temperatures between 60–80°C. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Data Standardization : Reaction progress should be monitored via TLC and validated by HPLC (>95% purity).

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Routine characterization includes:

  • NMR (¹H/¹³C) for backbone verification (e.g., thiadiazole protons at δ 7.5–8.5 ppm, pyran carbonyl at δ 170–175 ppm).
  • FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹, S–C=N at ~650 cm⁻¹).
  • Mass Spectrometry (ESI-MS or HRMS) for molecular weight confirmation (e.g., [M+H]+ expected at m/z ~520–530).
  • HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
  • Anti-inflammatory Screening : COX-1/COX-2 inhibition assays (ELISA-based).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict interactions with biological targets?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite:

Target Selection : Prioritize enzymes (e.g., kinases, COX-2) based on structural analogs (e.g., thiadiazole derivatives show kinase affinity).

Ligand Preparation : Optimize 3D structure (Chem3D) and assign partial charges.

Docking Parameters : Grid box centered on active site (e.g., ATP-binding pocket for kinases), 20–50 runs for conformational sampling.

Validation : Compare binding energies (ΔG) with known inhibitors (e.g., staurosporine for kinases) .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compile data from analogs (e.g., thiadiazole-pyran hybrids) and correlate substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity).
  • Structure-Activity Relationship (SAR) : Use QSAR models to predict bioactivity based on descriptors (e.g., logP, polar surface area).
  • Experimental Replication : Validate conflicting results under standardized conditions (e.g., identical cell lines, assay protocols) .

Q. How can degradation pathways and stability under physiological conditions be investigated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to stress conditions (acid/base hydrolysis, oxidative H₂O₂, thermal stress).
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed thioether bonds or ester cleavage).
  • Pharmacokinetic Stability : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids; use Caco-2 cell models for absorption .

Q. What advanced spectroscopic methods elucidate electronic and steric effects of substituents?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., pyran ring conformation).
  • DFT Calculations : Optimize geometry (Gaussian 09) and compute frontier orbitals (HOMO/LUMO) to predict reactivity.
  • NMR Relaxation Studies : Probe steric hindrance via T₁/T₂ measurements (e.g., hindered rotation in 2-methoxybenzoate) .

Methodological Notes for Experimental Design

  • Contradiction Management : When SAR data conflicts (e.g., varying antimicrobial potency in analogs), conduct dose-response curves (IC₅₀) and check for assay interference (e.g., compound solubility).
  • Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture control rigorously, as thiadiazole intermediates are sensitive to hydrolysis .
  • Biological Replicates : Use ≥3 biological replicates in assays to account for variability; normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

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